molecular formula C25H32N4O4S B2595544 n-{4-[(Morpholin-4-yl)methyl]phenyl}-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide CAS No. 925405-77-2

n-{4-[(Morpholin-4-yl)methyl]phenyl}-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide

Cat. No.: B2595544
CAS No.: 925405-77-2
M. Wt: 484.62
InChI Key: KLIBWJGFXFKNSK-UHFFFAOYSA-N
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Description

The compound n-{4-[(Morpholin-4-yl)methyl]phenyl}-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide is a complex organic molecule that features a morpholine ring, a piperazine ring, and a phenylethenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-{4-[(Morpholin-4-yl)methyl]phenyl}-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Morpholine Derivative: The morpholine ring is first functionalized with a phenyl group through a nucleophilic substitution reaction.

    Introduction of the Piperazine Ring: The piperazine ring is then introduced via a coupling reaction, often using a reagent like 1,1’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond.

    Addition of the Phenylethenesulfonyl Group: The final step involves the addition of the phenylethenesulfonyl group through a sulfonation reaction, typically using a sulfonyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenesulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide bond or the sulfonyl group, potentially leading to the formation of amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, n-{4-[(Morpholin-4-yl)methyl]phenyl}-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to polymers or other industrial products.

Mechanism of Action

The mechanism of action of n-{4-[(Morpholin-4-yl)methyl]phenyl}-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The morpholine and piperazine rings can interact with receptors or enzymes, potentially inhibiting or activating their function. The phenylethenesulfonyl group may also play a role in binding to proteins or other macromolecules, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • n-{4-[(Morpholin-4-yl)methyl]phenyl}-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]butanamide
  • n-{4-[(Morpholin-4-yl)methyl]phenyl}-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide

Uniqueness

The uniqueness of n-{4-[(Morpholin-4-yl)methyl]phenyl}-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or binding affinity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(morpholin-4-ylmethyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4S/c30-25(26-24-8-6-23(7-9-24)20-28-15-17-33-18-16-28)21-27-11-13-29(14-12-27)34(31,32)19-10-22-4-2-1-3-5-22/h1-10,19H,11-18,20-21H2,(H,26,30)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIBWJGFXFKNSK-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)CN3CCOCC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)CN3CCOCC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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